molecular formula C13H11N5O2 B2876673 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1421493-80-2

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2876673
CAS RN: 1421493-80-2
M. Wt: 269.264
InChI Key: PJUGPZLVBMPNRM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole compounds can be synthesized using various methods. For example, one method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It can participate in a variety of chemical reactions, including those involving its nitrogen atoms or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .

Scientific Research Applications

1. Clinical Applications in Cancer Treatment

Research on compounds with similar structures to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide, such as 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), has been focused on their applications in cancer treatment. For instance, DTIC has been evaluated in combination chemotherapy for malignant astrocytomas, showing some degree of effectiveness in extending median survival time among patients (Ikeda et al., 1996)(Ikeda et al., 1996). This suggests that compounds with similar functionalities might also hold potential in oncology, particularly in chemotherapy regimens.

2. Toxicology and Safety Assessment

Studies on related compounds, such as imidacloprid, offer insights into the toxicological profiles and safety assessment processes that are crucial for understanding the potential adverse effects of chemical compounds on human health. For example, acute poisoning incidents with neonicotinoid insecticides highlight the importance of evaluating the safety and potential risks associated with chemical exposure (Wu et al., 2001)(Wu et al., 2001). This research area underscores the need for comprehensive toxicological studies to ensure the safe use of new chemical entities in various applications.

3. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds is essential for their development and application in therapeutic settings. Research into the disposition and metabolism of compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, illustrates the complex processes involved in the absorption, distribution, metabolism, and excretion of pharmaceuticals (Renzulli et al., 2011)(Renzulli et al., 2011). Studies in this area can provide valuable information for optimizing the efficacy and safety of compounds with therapeutic potential.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives can inhibit the phosphorylation of certain proteins, thereby regulating specific signaling pathways .

Biochemical Pathways

Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

Result of Action

Some imidazole derivatives have shown remarkable antiproliferative activities against certain cell lines .

Action Environment

For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) suggests that the action of this compound could potentially be influenced by the pH of its environment.

Future Directions

The development of new imidazole derivatives with improved properties is an active area of research. These compounds have a broad range of chemical and biological properties, making them valuable in the development of new drugs .

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGPZLVBMPNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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